molecular formula C15H11NO3 B15042024 4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one

4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one

Cat. No.: B15042024
M. Wt: 253.25 g/mol
InChI Key: LQCYTDOIAWVISW-UKTHLTGXSA-N
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Description

4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one is an organic compound that belongs to the class of oxazoles It is characterized by a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 5-methylfurfural with 2-phenyl-4H-oxazol-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Oxazolidines

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
  • 1,3,4-Thiadiazolyl-1,2,4-Triazolyl and 1,3,4-Oxadiazolyl Hybrids

Uniqueness

4-(5-Methyl-furan-2-ylmethylene)-2-phenyl-4H-oxazol-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C15H11NO3/c1-10-7-8-12(18-10)9-13-15(17)19-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+

InChI Key

LQCYTDOIAWVISW-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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